molecular formula C8H8ClNO B13985393 Benzylcarbamic chloride

Benzylcarbamic chloride

Cat. No.: B13985393
M. Wt: 169.61 g/mol
InChI Key: PUADMGQHCWUWEM-UHFFFAOYSA-N
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Description

Benzylcarbamic chloride (CAS 41891-25-2) is an organic compound with the molecular formula C 8 H 8 ClNO and a molecular weight of 169.61 g/mol . This compound serves as a valuable reagent in organic synthesis, functioning as a protected form of ammonia for the preparation of primary amines . Its primary research application involves N-alkylation reactions, after which the C 6 H 5 CH 2 OC(O) (benzyloxycarbonyl) protecting group can be cleaved using Lewis acids to reveal the free amine . This makes it a useful building block in the synthesis of more complex nitrogen-containing molecules for pharmaceutical and chemical research. Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound requires specific handling and storage conditions; it must be stored under an inert atmosphere at 2-8°C (cold-chain) . It is classified as a dangerous good (UN 3261, Class 8) and poses safety hazards, including causing skin corrosion and serious eye damage (H314) and specific target organ toxicity upon single exposure (H335) . Researchers should consult the safety data sheet and adhere to all recommended precautionary statements before use.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-benzylcarbamoyl chloride

InChI

InChI=1S/C8H8ClNO/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

InChI Key

PUADMGQHCWUWEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Routes

This compound is generally prepared by chlorination of the corresponding carbamic acid or by reaction of benzylamine derivatives with phosgene or phosgene equivalents. The main synthetic approaches include:

Method 1: Phosgene or Triphosgene Reaction with Benzylamine

This is the most common industrial and laboratory method.

  • Reaction : Benzylamine is reacted with phosgene (COCl2) or triphosgene under controlled conditions.
  • Conditions : Typically carried out in anhydrous solvents such as dichloromethane at low temperatures (0–5 °C) to control reactivity.
  • Mechanism : The nucleophilic amine attacks phosgene, forming an intermediate carbamoyl chloride which is isolated as this compound.
  • Advantages : High yield and purity, scalable for industrial production.
  • Disadvantages : Use of toxic phosgene requires strict safety measures.

Method 3: Chlorocarbamoylation via Catalytic Routes

Recent research has demonstrated catalytic methods involving boron trichloride (BCl3) for intramolecular chlorocarbamoylation of benzyl derivatives, yielding this compound derivatives with specific substitution patterns.

  • Example : Synthesis of benzyl(2-(phenylethynyl)benzyl)carbamic chloride using BCl3 catalysis.
  • Yield : Moderate to good yields (57–67%) with purification by silica gel chromatography.
  • Application : Useful for complex substituted benzylcarbamic chlorides in organic synthesis.

Data Table: Comparative Analysis of Preparation Methods

Preparation Method Reagents Used Reaction Conditions Yield Range Advantages Disadvantages
Phosgene/Triphosgene with Benzylamine Phosgene or Triphosgene, Benzylamine Anhydrous solvent, 0–5 °C High (70–90%) High purity, scalable Toxic reagents, safety issues
Chlorination of Benzyl Carbamate Thionyl chloride, PCl5 Reflux in inert solvent Moderate to High Avoids phosgene use Harsh reagents, side reactions
Catalytic Chlorocarbamoylation (BCl3 catalyzed) Boron trichloride, substituted benzyl derivatives Room temperature, column chromatography purification Moderate (57–67%) Selective, useful for complex derivatives Limited scope, moderate yields

Detailed Research Findings

Phosgene Reaction Studies

  • Phosgene reacts rapidly with benzylamine forming this compound with minimal side products.
  • Strict moisture exclusion is necessary to prevent hydrolysis.
  • Industrial scale production reports consistent yields of 70–90% with high purity.

Chlorination of Benzyl Carbamate

  • Use of thionyl chloride converts carbamate to carbamoyl chloride efficiently.
  • Reaction monitoring by NMR confirms complete conversion.
  • Side products such as HCl require neutralization and careful handling.

Catalytic Chlorocarbamoylation

  • Boron trichloride catalysis enables selective intramolecular chlorocarbamoylation.
  • Products isolated as pale yellow oils, purified by silica gel chromatography.
  • Characterization by ^1H and ^13C NMR and HRMS confirms structure and purity.
  • Yields reported between 57% and 67% depending on substituents.

Scientific Research Applications

Benzylcarbamic chloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of benzylcarbamic chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamate groups into molecules, which can alter their chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzylcarbamic chloride with structurally or functionally related chlorinated aromatic compounds, drawing from the provided evidence:

Compound CAS Number Structure Functional Group Key Uses Reactivity Safety Precautions
This compound Not available C₆H₅CH₂NHCOCl Carbamoyl chloride Organic synthesis (hypothesized) Reacts with nucleophiles (amines, alcohols) to form carbamates or ureas. Likely corrosive; requires handling in fume hoods (inferred from similar chlorides).
Benzyl Chloride 100-44-7 C₆H₅CH₂Cl Alkyl chloride Laboratory reagent, dye/pharmaceutical intermediate Hydrolyzes to benzyl alcohol; reacts with amines to form benzylamines . Highly toxic; causes skin/eye burns; use automated transfer systems .
Benzoyl Chloride 98-88-4 C₆H₅COCl Acyl chloride Synthesis of peroxides, dyes, pharmaceuticals Reacts vigorously with water/alcohols to form benzoic acid/esters . Corrosive; carcinogenic; handle with gloves and ventilation .
Benzal Chloride 98-87-3 C₆H₅CHCl₂ Dichlorinated alkyl compound Production of benzaldehyde, plastics Hydrolyzes to benzaldehyde; less reactive than mono-chlorinated analogs . Extremely toxic; requires PPE and immediate decontamination of exposed workers .

Structural and Functional Differences

  • This compound vs. Benzyl Chloride :
    this compound contains a carbamoyl chloride (-NHCOCl) group, enabling it to act as a protecting group for amines. In contrast, benzyl chloride (C₆H₅CH₂Cl) is a simple alkyl chloride used for benzylation reactions. The former’s nitrogen-linked chloride offers distinct reactivity toward nucleophiles compared to the carbon-bound chloride in benzyl chloride .

  • This compound vs. Benzoyl Chloride :
    Benzoyl chloride’s acyl chloride (-COCl) group is highly electrophilic, reacting explosively with water. This compound’s carbamoyl chloride group is less reactive due to the electron-donating nitrogen, making it more selective in reactions .

  • This compound vs. Benzal Chloride: Benzal chloride (C₆H₅CHCl₂) is a dichlorinated compound primarily used in hydrolysis reactions. Its two chlorine atoms reduce electrophilicity compared to mono-chlorinated analogs like this compound .

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